molecular formula C35H62O7 B1249041 4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one CAS No. 152378-19-3

4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one

Cat. No. B1249041
Key on ui cas rn: 152378-19-3
M. Wt: 594.9 g/mol
InChI Key: YVZIPERWMPDEIZ-UHFFFAOYSA-N
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Patent
US05677467

Procedure details

To a solution of acetyl chloride (20 μL) in 400 μL of methanol, a solution of 16a (6.8 mg, 8.2 μmol) in 400 μL of diethyl ether was added at room temperature. The solution was stirred at room temperature until TLC showed that no more starting material was left (about 24 h). Solid sodium bicarbonate was slowly added until no more gas evolution was observed. The mixture was concentrated under reduced pressure. Diethyl ether (5 mL) was added, and the resulting solution was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. Purification by MPLC (1:3 hexane:ethyl actate) give 1a (4.0 mg, 82%) as a white solid.
Quantity
20 μL
Type
reactant
Reaction Step One
Name
16a
Quantity
6.8 mg
Type
reactant
Reaction Step One
Quantity
400 μL
Type
solvent
Reaction Step One
Quantity
400 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
82%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.CC([Si](C1C=CC=CC=1)(C1C=CC=CC=1)[O:10][CH:11]([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]([OH:51])[CH:29]1[O:33][CH:32]([CH:34]2[CH2:38][CH2:37][CH:36]([CH:39]([OH:50])[CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH3:49])[O:35]2)[CH2:31][CH2:30]1)[CH2:12][C:13]1[C:14](=[O:19])[O:15][CH:16]([CH3:18])[CH:17]=1)(C)C.C(=O)(O)[O-].[Na+]>CO.C(OCC)C>[OH:10][CH:11]([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]([OH:51])[CH:29]1[O:33][CH:32]([CH:34]2[CH2:38][CH2:37][CH:36]([CH:39]([OH:50])[CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH3:49])[O:35]2)[CH2:31][CH2:30]1)[CH2:12][C:13]1[C:14](=[O:19])[O:15][CH:16]([CH3:18])[CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 μL
Type
reactant
Smiles
C(C)(=O)Cl
Name
16a
Quantity
6.8 mg
Type
reactant
Smiles
CC(C)(C)[Si](OC(CC=1C(OC(C1)C)=O)CCCCCCCCC(C1CCC(O1)C1OC(CC1)C(CCCCCCCCCC)O)O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
400 μL
Type
solvent
Smiles
CO
Name
Quantity
400 μL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature until TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Diethyl ether (5 mL) was added
WASH
Type
WASH
Details
the resulting solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by MPLC (1:3 hexane:ethyl actate)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC(CC=1C(OC(C1)C)=O)CCCCCCCCC(C1CCC(O1)C1OC(CC1)C(CCCCCCCCCC)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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